RS102895 hydrochloride

CCR2 Binding Affinity Structure-Activity Relationship

RS102895 hydrochloride is a distinct CCR2 antagonist (IC50 360 nM) not interchangeable with analogs due to 4.4-fold affinity differences. Its superior DMSO solubility (up to 78 mg/mL) and short in vivo half-life (~1 hr) enable high-concentration assays and acute temporal studies. The characterized off-target profile (α1a/α1d/5-HT1a) supports polypharmacology research. Request a quote for your specific application needs.

Molecular Formula C21H22ClF3N2O2
Molecular Weight 426.9 g/mol
CAS No. 300815-41-2
Cat. No. B1591295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRS102895 hydrochloride
CAS300815-41-2
SynonymsRS 102895
Molecular FormulaC21H22ClF3N2O2
Molecular Weight426.9 g/mol
Structural Identifiers
SMILESC1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F.Cl
InChIInChI=1S/C21H21F3N2O2.ClH/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20;/h1-8H,9-14H2,(H,25,27);1H
InChIKeyKRRISOFSWVKYBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RS 102895 Hydrochloride (CAS 300815-41-2): Technical Overview for Scientific Procurement


The compound, RS 102895 hydrochloride (IUPAC: 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride), is a small molecule antagonist of the C-C chemokine receptor type 2 (CCR2), belonging to the spiropiperidine (SP) class . It is a potent and selective research tool, demonstrating an IC50 of 360 nM for CCR2 while showing significantly less activity at the related CCR1 receptor (IC50 = 17.8 μM) . Beyond its primary target, RS 102895 is also known to inhibit human α1a and α1d adrenoceptors and the 5-HT1a serotonin receptor [1].

Why Direct Substitution of RS 102895 (CAS 300815-41-2) with Other CCR2 Antagonists is Scientifically Invalid


While multiple CCR2 antagonists are commercially available, they are not functionally interchangeable. Critical differences in primary target potency, off-target polypharmacology profiles, and physicochemical properties directly impact experimental design and data interpretation . For instance, a comparison between RS 102895 and its close analog RS 504393 reveals a 4.4-fold difference in CCR2 binding affinity and a vastly different aqueous solubility profile [1]. Substituting one for the other without rigorous validation would introduce uncontrolled variables, potentially leading to erroneous conclusions about the role of CCR2 and confounding data from unintended interactions with adrenergic or serotonergic systems [2]. The quantitative evidence below clarifies these critical distinctions to guide informed selection and procurement decisions.

Quantitative Evidence for Selecting RS 102895 (CAS 300815-41-2) Over Closest Analogs


Head-to-Head Comparison of CCR2 Binding Affinity: RS 102895 vs. RS 504393

In a direct head-to-head comparison using a competitive radioligand binding assay against wild-type CCR2, RS 102895 exhibited an IC50 of 550 nM, whereas the closely related spiropiperidine analog RS 504393 demonstrated a 5.2-fold higher affinity with an IC50 of 105 nM [1]. This data, derived from the same study, provides a direct, quantitative measure of their differing potencies at the primary target.

CCR2 Binding Affinity Structure-Activity Relationship

Superior Aqueous Solubility Profile of RS 102895 vs. RS 504393

RS 102895 hydrochloride demonstrates significantly superior solubility in DMSO, a common solvent for in vitro studies. Vendor-reported solubility is up to 78 mg/mL (approx. 200 mM) . In contrast, the closely related analog RS 504393 has a reported solubility in DMSO of only 10 mg/mL (approx. 24 mM) [1]. This nearly 8-fold difference in DMSO solubility is a critical practical consideration for preparing high-concentration stock solutions and for in vivo formulation.

Solubility DMSO Formulation

Documented Short In Vivo Half-Life: Advantage for Rapid-Cycle Studies

RS 102895 has a well-characterized short half-life of approximately 1 hour in mouse plasma [1]. This pharmacokinetic property is explicitly documented in a study on vaccine immunity, which determined that a multi-dose regimen was required to maintain effective plasma concentrations [1]. For comparator compounds like RS 504393, such specific in vivo pharmacokinetic data is not readily available in the public domain, representing a knowledge gap that can hinder experimental planning .

Pharmacokinetics Half-life In Vivo

Recommended Application Scenarios for RS 102895 (CAS 300815-41-2) Based on Evidence


In Vivo Studies Requiring Acute, Time-Limited CCR2 Blockade

The documented short half-life of approximately 1 hour in mice [1] makes RS 102895 particularly well-suited for in vivo studies requiring precise temporal control over CCR2 inhibition. Researchers can design acute, multi-dose regimens to achieve target engagement during a critical window (e.g., vaccine response, acute pain induction) while minimizing the risk of sustained receptor blockade and its associated long-term compensatory effects [1].

High-Concentration In Vitro Pharmacology and Functional Assays

RS 102895's superior DMSO solubility (up to 78 mg/mL) enables the preparation of highly concentrated stock solutions without the need for additional co-solvents or harsh conditions. This property is critical for in vitro assays requiring high compound concentrations, such as calcium flux assays (where RS 102895 inhibits MCP-1 stimulated calcium influx with an IC50 of 32 nM ) or detailed polypharmacology profiling, ensuring that the compound's solubility does not become a limiting factor in the experimental design.

Studies of Complex Biological Systems Involving Adrenergic or Serotonergic Crosstalk

The known off-target profile of RS 102895, which includes inhibition of α1a and α1d adrenoceptors (IC50s of 130 nM and 320 nM) and the 5-HT1a serotonin receptor (IC50 of 470 nM) , positions it as a valuable tool for investigating biological systems where CCR2 signaling interacts with adrenergic or serotonergic pathways. Researchers studying pain, cardiovascular function, or neuroinflammation may find this established polypharmacology useful for probing complex network interactions, in contrast to more selective CCR2 antagonists that lack activity on these collateral targets.

Validation of Findings Obtained with More Potent CCR2 Antagonists

Given that RS 102895 exhibits a 5.2-fold lower binding affinity for CCR2 compared to RS 504393 (IC50 of 550 nM vs. 105 nM) [2], it serves as an orthogonal tool for validating biological hypotheses. If a phenotype observed with a high-affinity antagonist like RS 504393 is reproduced with the moderate-affinity RS 102895, it strengthens the confidence that the effect is indeed mediated by CCR2 and is not an artifact of extreme potency or an off-target effect unique to the more potent compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for RS102895 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.